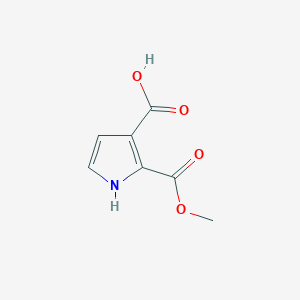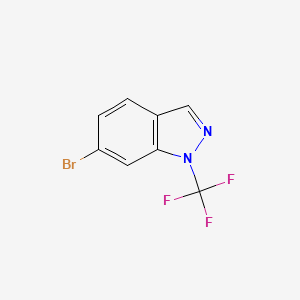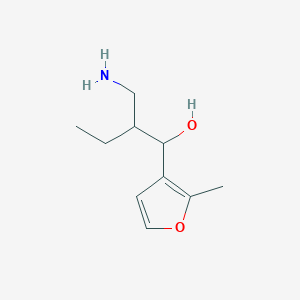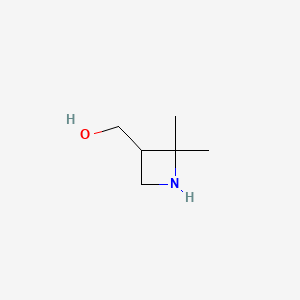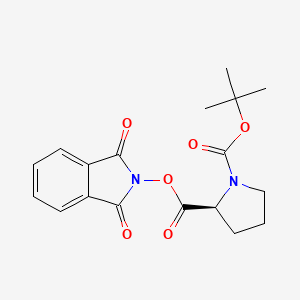
1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an isoindoline-1,3-dione moiety, and a pyrrolidine-1,2-dicarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindoline-1,3-dione moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- tert-Butyl allyl (1,3-dioxoisoindolin-2-yl)carbamate
- tert-Butyl (1,3-dioxoisoindolin-2-yl)carbamate
Uniqueness
1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine-1,2-dicarboxylate group, in particular, distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-10-6-9-13(19)16(23)26-20-14(21)11-7-4-5-8-12(11)15(20)22/h4-5,7-8,13H,6,9-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
MHUZLKBWHOQGIW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)
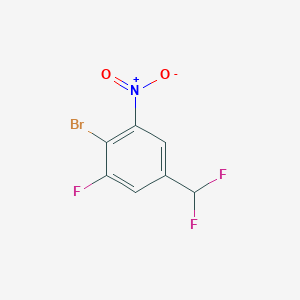
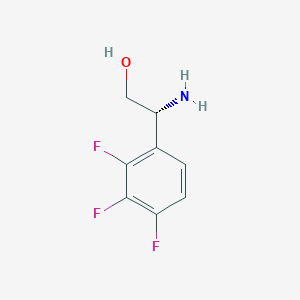
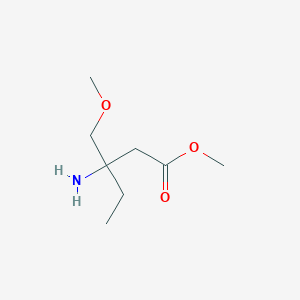
![3-bromo-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B13569312.png)
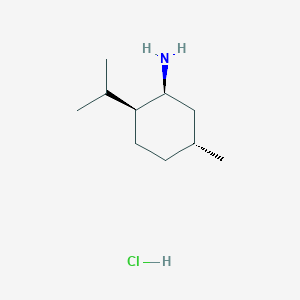
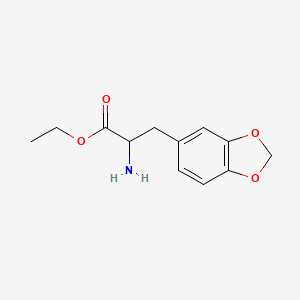
![Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate](/img/structure/B13569334.png)
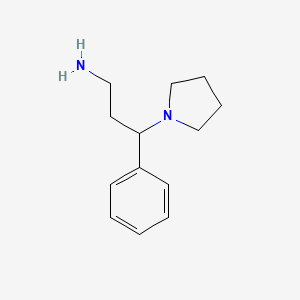
![5-{[Methyl(1-methylpyrrolidin-3-yl)amino]methyl}thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13569345.png)
